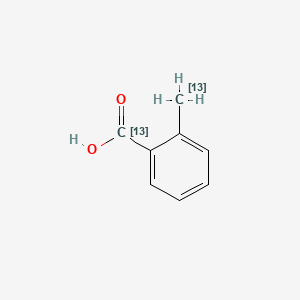

2-(113C)methylbenzoic acid

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(113C)methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H,9,10)/i1+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLPBLYKEWSWPD-AXZPNSSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C1=CC=CC=C1[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Isotopic Enrichment Methodologies for 2 13c Methylbenzoic Acid

Precursor Selection and ¹³C Source Materials

The successful synthesis of 2-(¹³C)methylbenzoic acid hinges on the selection of appropriate starting materials and a reliable source for the carbon-13 isotope. The choice of the ¹³C-labeled precursor is dictated by the chosen synthetic pathway. Common and effective source materials for incorporating a ¹³C-labeled methyl group include methyl iodide (¹³CH₃I), carbon dioxide (¹³CO₂), and cyanide (K¹³CN).

¹³CH₃I (Methyl Iodide): This is a highly versatile and widely used reagent for introducing a ¹³C-labeled methyl group. Its reactivity as an electrophile makes it suitable for reactions with various nucleophiles, including those generated in directed ortho-metalation and transition metal-catalyzed coupling reactions.

¹³CO₂ (Carbon Dioxide): As a one-carbon source, ¹³CO₂ is a fundamental building block in organic synthesis. It is particularly useful in Grignard and organolithium chemistries, where it reacts with an organometallic species to form a carboxylate that can be further transformed.

K¹³CN (Potassium Cyanide): This nucleophilic source of ¹³C can be incorporated into a molecule and subsequently converted into a methyl group through multi-step transformations, often involving reduction and other functional group interconversions.

The selection of these precursors is a critical first step, directly influencing the efficiency and feasibility of the chosen synthetic strategy.

Chemical Synthetic Routes for Selective Methyl Carbon-13 Labeling

Several synthetic strategies can be employed to selectively introduce a ¹³C-labeled methyl group at the ortho position of benzoic acid. These methods leverage well-established organometallic and catalytic reactions to achieve high regioselectivity and isotopic incorporation.

Directed ortho-Metalation Approaches with ¹³C-Electrophiles

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of the position adjacent to a directing metalation group (DMG). organic-chemistry.orgwikipedia.orgunblog.fr In the case of benzoic acid, the carboxylate group can act as a DMG, directing deprotonation to the ortho position with a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). acs.orgresearchgate.net The resulting aryllithium intermediate can then be quenched with a ¹³C-labeled electrophile, such as ¹³CH₃I, to install the labeled methyl group. acs.org

The general principle involves the deprotonation of the aromatic ring at the position closest to the DMG due to coordination with the lithium cation. wikipedia.org This method offers high regioselectivity, targeting the ortho position exclusively. wikipedia.org

Table 1: Key Reagents in Directed ortho-Metalation for 2-(¹³C)methylbenzoic Acid Synthesis

| Reagent/Component | Function |

| 2-Halobenzoic acid or Benzoic acid | Starting material |

| sec-Butyllithium (s-BuLi) | Strong base for ortho-lithiation |

| TMEDA | Chelating agent to facilitate lithiation |

| ¹³CH₃I | ¹³C-labeled electrophile |

Grignard or Organolithium Chemistry with ¹³C-Tagged Precursors

Grignard and organolithium reagents are fundamental tools in carbon-carbon bond formation. mnstate.edupressbooks.pub For the synthesis of 2-(¹³C)methylbenzoic acid, a common approach involves the reaction of a suitable Grignard or organolithium reagent with ¹³CO₂. bartleby.comyoutube.com

One possible route starts with 2-bromotoluene (B146081). This is first converted to its Grignard reagent, 2-methylphenylmagnesium bromide, by reacting it with magnesium metal. bartleby.com This Grignard reagent is then reacted with ¹³CO₂ (often in the form of dry ice) to form the magnesium salt of 2-(¹³C)carboxy-toluene, which upon acidic workup, yields 2-methyl-(¹³C)benzoic acid. While this labels the carboxyl carbon, a different strategy is needed for the methyl group.

To label the methyl group, one could start with a precursor like 2-bromobenzyl bromide. Reaction with a ¹³C-labeled cyanide, followed by reduction and subsequent oxidation, could introduce the labeled methyl group. A more direct approach would be to form an organometallic reagent from a precursor like 2-lithiobenzyl alcohol (protected), which could then be reacted with ¹³CH₃I.

A plausible route utilizing Grignard chemistry for methyl labeling starts with 2-hydroxybenzoic acid (salicylic acid). The hydroxyl and carboxyl groups would first be protected. Then, a Grignard reagent could be formed at a different position, or more strategically, an ortho-lithiation could be performed, followed by reaction with a ¹³C-methylating agent. However, a more direct Grignard approach for methyl labeling would involve starting with a precursor where the methyl group is introduced via the Grignard reaction itself. For instance, reacting a 2-formylbenzoate (B1231588) derivative with ¹³CH₃MgI, followed by reduction of the resulting alcohol and oxidation of the ester to a carboxylic acid, presents a viable, albeit multi-step, pathway.

A more direct carboxylation approach involves forming the Grignard reagent from 2-bromotoluene and then reacting it with ¹³CO₂ to produce 2-methylbenzoic acid with the label on the carboxyl group. bartleby.com To achieve labeling on the methyl group, a different precursor strategy is necessary, for example, starting with 2-formylbenzoic acid, reacting it with ¹³CH₃MgBr, and then reducing the resulting alcohol to a methyl group.

Transition Metal-Catalyzed Coupling Reactions for ¹³C Introduction

Transition metal-catalyzed cross-coupling reactions provide another powerful avenue for the synthesis of 2-(¹³C)methylbenzoic acid. acs.org Palladium-catalyzed reactions, in particular, have been developed for the ortho-methylation of benzoic acids. rsc.org These methods often utilize a directing group strategy where the carboxylate group of benzoic acid coordinates to the metal center, facilitating C-H activation at the ortho position. scispace.com The subsequent reaction with a methyl source, which can be a ¹³C-labeled reagent, installs the labeled methyl group.

For instance, a palladium catalyst can be used to couple a 2-halobenzoic acid derivative with a ¹³C-methyl organometallic reagent, such as ¹³CH₃-ZnCl or ¹³CH₃-B(OH)₂. Recent developments have also shown iridium-catalyzed C-H methylation of benzoic acids, which could be adapted for isotopic labeling. acs.orgdiva-portal.org Copper-catalyzed decarboxylative methylation has also been reported, though this would not be suitable for this specific target molecule as it removes the carboxylic acid group. labxing.com

Table 2: Components of a Generic Transition Metal-Catalyzed Methylation

| Component | Example | Role |

| Substrate | 2-Iodobenzoic acid | Starting material with a leaving group |

| ¹³C Source | ¹³CH₃-B(OH)₂ (boronic acid) | Provides the ¹³C-labeled methyl group |

| Catalyst | Pd(PPh₃)₄ | Facilitates the cross-coupling reaction |

| Base | K₂CO₃ | Activates the boronic acid and neutralizes acid produced |

| Solvent | Toluene/Water | Reaction medium |

Homologation Strategies for Methyl Group Formation

Homologation refers to the extension of a carbon chain by one carbon atom. researchgate.net In the context of synthesizing 2-(¹³C)methylbenzoic acid, a homologation strategy could start from a precursor like 2-formylbenzoic acid. The introduction of a ¹³C-labeled carbon can be achieved using a Wittig-type reaction with a ¹³C-labeled phosphonium (B103445) ylide (e.g., Ph₃P=¹³CH₂) to form a vinyl group, which is then reduced to a methyl group.

Alternatively, the Matteson homologation, which involves the reaction of a boronic ester with a halomethyllithium reagent, can be a powerful tool. mdpi.comuni-saarland.de One could envision a scenario starting with a 2-boronylbenzoic acid derivative. Reaction with a ¹³C-labeled dihalomethane (e.g., ¹³CH₂I₂) and a strong base would lead to the insertion of a ¹³CH₂I group, which could then be reduced to the desired ¹³CH₃ group. This method allows for the stepwise construction of the labeled methyl group. acs.org

Optimization of Reaction Conditions for High Isotopic Purity and Yield

Achieving high isotopic purity and chemical yield is paramount in the synthesis of isotopically labeled compounds. nih.gov The optimization of reaction conditions is a critical process that involves systematically varying parameters to find the ideal balance. acs.org

Key factors to consider for optimization include:

Reaction Temperature and Time: These parameters significantly influence reaction rates and the formation of byproducts. numberanalytics.com Lowering the temperature can sometimes increase selectivity and reduce side reactions, while longer reaction times may be necessary for complete conversion.

Solvent and Catalysts: The choice of solvent can affect the solubility of reactants and the stability of intermediates. numberanalytics.com The catalyst and any associated ligands play a crucial role in the efficiency and selectivity of transition metal-catalyzed reactions. numberanalytics.com

Concentration of Reactants: The stoichiometry of the reactants, especially the limiting reagent and the isotopically labeled precursor, must be carefully controlled to maximize incorporation and yield. numberanalytics.com

Purification Methods: Post-synthesis purification is essential to remove unreacted starting materials, byproducts, and any unlabeled contaminants. Techniques like chromatography (e.g., HPLC) and recrystallization are commonly employed to achieve high chemical and isotopic purity. mdpi.com

Design of Experiments (DoE) is a statistical approach that can be systematically used to explore the effects of multiple variables simultaneously, leading to a more efficient optimization process. acs.org By carefully controlling these factors, it is possible to synthesize 2-(¹³C)methylbenzoic acid with high isotopic enrichment and in good yield, making it suitable for its intended applications in research.

Purification and Isolation Techniques for Labeled 2-Methylbenzoic Acid

Following the synthesis of 2-(¹³C)methylbenzoic acid, a multi-step purification and isolation process is required to obtain the compound in high purity, free from unreacted starting materials, catalysts, and reaction byproducts.

The initial isolation of the crude product from the reaction mixture typically involves an aqueous workup. After the hydrolysis step, the reaction mixture is acidified, which converts the sodium salt of the benzoic acid into its less water-soluble carboxylic acid form, causing it to precipitate. The crude solid can then be collected by vacuum filtration. Alternatively, the product can be extracted from the acidified aqueous layer using an organic solvent immiscible with water, such as dichloromethane (B109758) or ethyl acetate. google.com The organic extracts are then combined, washed with brine to remove residual water, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude solid product.

Further purification is necessary to achieve high analytical purity. The primary methods employed are recrystallization and chromatography.

Recrystallization is a highly effective technique for purifying solid organic compounds like 2-methylbenzoic acid. alfa-chemistry.com The principle relies on the difference in solubility of the compound in a given solvent at high and low temperatures. The crude solid is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. uomustansiriyah.edu.iqmiracosta.edu As the solution slowly cools, the solubility of the 2-methylbenzoic acid decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor). alfa-chemistry.com The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried. famu.edu Water is a common and effective solvent for the recrystallization of benzoic acid derivatives due to a significant increase in their solubility at higher temperatures. famu.edu

Chromatographic techniques offer a higher degree of separation and are often used to achieve the highest purity or to separate components with very similar physical properties.

Column Chromatography: This is a standard laboratory technique where the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. google.comsemanticscholar.org A solvent system (mobile phase), usually a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate, is used to elute the compounds from the column. semanticscholar.org The components of the mixture travel down the column at different rates based on their polarity and affinity for the stationary phase, allowing for their separation.

High-Performance Liquid Chromatography (HPLC): For analytical verification of purity or for preparative purification of small quantities, HPLC is the method of choice. nih.gov A common mode for analyzing benzoic acid derivatives is reversed-phase HPLC (RP-HPLC), which uses a non-polar stationary phase (e.g., C18) and a polar mobile phase. researchgate.netvu.edu.au The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with a small amount of an acid like formic or acetic acid added to suppress the ionization of the carboxylic acid group, resulting in better peak shape and retention. vu.edu.au

The selection of the purification method depends on the scale of the synthesis and the required final purity of the 2-(¹³C)methylbenzoic acid. Often, a combination of these techniques, such as an initial recrystallization followed by chromatographic polishing, is employed to achieve the desired analytical standard.

Advanced Spectroscopic and Chromatographic Characterization for Isotopic Incorporation and Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in ¹³C Isotope Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. In the context of isotopically labeled compounds like 2-(¹³C)methylbenzoic acid, NMR is indispensable for verifying the position and extent of the ¹³C label.

¹³C NMR Spectral Analysis for Confirmation of Methyl Group Labeling and Positional Isomerism

¹³C NMR spectroscopy directly observes the carbon-13 nuclei. In 2-(¹³C)methylbenzoic acid, the introduction of a ¹³C isotope at the methyl position results in a significantly enhanced signal for that specific carbon atom compared to the natural abundance signals of the other carbons in the molecule.

The chemical shift of the labeled methyl carbon provides definitive proof of its location. For instance, in an unlabeled 2-methylbenzoic acid sample in a DMSO-d₆ solvent, the methyl carbon typically appears at a chemical shift (δ) of approximately 21.94 ppm. rsc.org The presence of a highly intense peak at this specific chemical shift in the ¹³C NMR spectrum of the synthesized product confirms that the isotopic label is indeed on the methyl group. This distinction is crucial to rule out the possibility of the ¹³C label being incorporated into the aromatic ring or the carboxyl group during synthesis.

Furthermore, ¹³C NMR is essential for distinguishing between positional isomers. The chemical shifts of the aromatic and carboxyl carbons are sensitive to the substitution pattern on the benzene (B151609) ring. For example, the ¹³C NMR spectrum of 3-methylbenzoic acid shows a different set of chemical shifts for its aromatic carbons (δ ≈ 137.95, 134.30, 130.85, 129.27, 127.67, 125.77 ppm) compared to the 2-methyl (δ ≈ 139.17, 132.50, 130.89, 129.54, 126.64, 125.10 ppm) or 4-methyl (δ ≈ 143.12, 130.31, 128.64, 128.22 ppm) isomers. rsc.org By comparing the observed spectrum to reference data, the precise isomeric structure can be unequivocally confirmed. rsc.orgrsc.org

Table 1: Representative ¹³C NMR Chemical Shifts (δ) for Methylbenzoic Acid Isomers (in DMSO-d₆)

| Carbon Position | 2-Methylbenzoic Acid (ppm) rsc.org | 3-Methylbenzoic Acid (ppm) rsc.org | 4-Methylbenzoic Acid (ppm) rsc.org |

| Carboxyl (-COOH) | 168.82 | 167.56 | 167.49 |

| Methyl (-CH₃) | 21.94 | 21.49 | 21.81 |

| Aromatic (C1-C6) | 139.17, 132.50, 130.89, 129.54, 126.64, 125.10 | 137.95, 134.30, 130.85, 129.27, 127.67, 125.77 | 143.12, 130.31, 128.64, 128.22 |

Investigation of ¹³C-¹H and ¹³C-¹³C Coupling Constants and Their Mechanistic Implications

The presence of the ¹³C label introduces observable coupling between the labeled carbon and adjacent nuclei. The one-bond coupling constant (¹JCH) between the labeled methyl carbon and its directly attached protons is a key diagnostic parameter. This coupling results in a characteristic splitting pattern in both the ¹H and ¹³C NMR spectra, providing further confirmation of the label's position.

Long-range coupling constants, such as two-bond (²JCC) and three-bond (³JCC) couplings between the labeled methyl carbon and the aromatic carbons, can also be observed, particularly in high-field NMR experiments. These coupling constants are invaluable for confirming the connectivity within the molecule. The magnitude of these J-couplings is related to the dihedral angles and the electronic environment between the coupled nuclei, offering deeper mechanistic insights into molecular conformation and bonding. spectrabase.com

Application of Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY) for Connectivity and Structural Verification

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals and verifying the complete molecular structure. sdsu.eduscience.gov

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 2-(¹³C)methylbenzoic acid, COSY would show correlations between the protons on the aromatic ring, helping to assign their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.eduhmdb.ca For 2-(¹³C)methylbenzoic acid, a strong cross-peak would be observed between the methyl protons and the enriched ¹³C-labeled methyl carbon, providing definitive evidence of the labeling site. magritek.com

Together, these 2D NMR techniques provide a comprehensive and detailed map of the molecular framework, leaving no ambiguity in the structural assignment. science.gov

Quantitative ¹³C NMR for Isotopic Enrichment Assessment

Quantitative ¹³C NMR (qNMR) can be employed to determine the level of isotopic enrichment. By acquiring the spectrum under specific conditions that ensure a linear response of signal intensity to the number of nuclei—such as using a long relaxation delay and inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE)—the integral of the enriched ¹³C methyl signal can be compared to the integrals of the natural abundance aromatic carbon signals. blogspot.com To improve accuracy and shorten experiment times, a paramagnetic relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) can be added to the sample. blogspot.com This comparison allows for a precise calculation of the percentage of ¹³C incorporation at the target methyl position, which is a critical quality control parameter. nih.govfrontiersin.org

Mass Spectrometry (MS) for Isotopic Profile and Fragmentation Analysis

Mass spectrometry is a complementary technique to NMR that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and isotopic composition.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass-to-Charge Ratio Determination

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the m/z ratio to several decimal places, allowing for the determination of a compound's exact mass and elemental formula. miamioh.edusavemyexams.com Unlabeled 2-methylbenzoic acid has a monoisotopic mass of 136.0524 g/mol (for the molecular formula C₈H₈O₂). The incorporation of a single ¹³C atom in place of a ¹²C atom increases the molecular weight by approximately 1.00335 Da.

Therefore, the HRMS spectrum of 2-(¹³C)methylbenzoic acid would show a molecular ion peak ([M]⁺) or a quasi-molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) corresponding to the exact mass of C₇¹³CH₈O₂. nih.govdocbrown.info This precise mass measurement unequivocally confirms the successful incorporation of the ¹³C isotope and distinguishes the labeled compound from any unlabeled starting material or other impurities. savemyexams.commdpi.com The fragmentation pattern observed in the mass spectrum can further corroborate the structure, with fragment ions containing the labeled methyl group showing a +1 mass shift compared to their unlabeled counterparts. nih.gov

Table 2: Exact Masses for Unlabeled and Labeled 2-Methylbenzoic Acid

| Compound | Molecular Formula | Calculated Monoisotopic Mass ( g/mol ) |

| 2-Methylbenzoic acid | C₈H₈O₂ | 136.05243 |

| 2-(¹³C)methylbenzoic acid | C₇¹³CH₈O₂ | 137.05578 |

Isotopic Signature Analysis and Mass Isotopomer Distribution

Isotopic signature analysis, also known as isotope ratio mass spectrometry, is a powerful technique used to determine the ratio of stable isotopes in a sample. wikipedia.org For 2-(¹³C)methylbenzoic acid, this analysis confirms the enrichment of the ¹³C isotope at the methyl position. The natural abundance of ¹³C is approximately 1.1%, so a significantly higher percentage indicates successful labeling. nih.gov

Mass isotopomer distribution (MID) analysis provides a more detailed picture by quantifying the relative abundance of molecules with different numbers of isotopic labels. nih.gov In a sample of 2-(¹³C)methylbenzoic acid, mass spectrometry would reveal a population of molecules. The majority would be the M+1 isotopologue, where one ¹²C atom has been replaced by a ¹³C atom. The distribution would also show the M+0 isotopologue (containing only ¹²C at the methyl position) and potentially M+2 or higher isotopologues, depending on the synthesis method and the isotopic purity of the starting materials. This distribution is crucial for correcting for the natural abundance of isotopes and accurately tracing the labeled molecule in metabolic studies. nih.gov

The analysis of mass isotopomer distribution vectors (MDVs) is a key component of ¹³C-metabolic flux analysis. nih.gov These vectors describe the fractional abundance of each isotopologue. For a molecule with 'n' carbon atoms, there can be isotopologues from M+0 to M+n. nih.gov The MDV for 2-(¹³C)methylbenzoic acid would ideally show a high abundance for the M+1 isotopologue.

Fragment Ion Analysis to Confirm Label Position within the Molecule

While mass spectrometry can confirm the incorporation of a ¹³C isotope, tandem mass spectrometry (MS/MS) is often necessary to pinpoint its exact location within the molecule. nih.govnih.gov This is achieved through fragment ion analysis. In a tandem mass spectrometer, the parent ion of 2-(¹³C)methylbenzoic acid (with a mass-to-charge ratio, m/z, of 137) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed.

The fragmentation pattern of unlabeled 2-methylbenzoic acid is well-characterized. chegg.comresearchgate.net Key fragments include the loss of a hydroxyl group (-OH) to form an acylium ion (m/z 119) and the loss of carbon monoxide (-CO) from the acylium ion to form a phenyl cation (m/z 91). Another significant fragmentation pathway involves the loss of a water molecule. researchgate.net

For 2-(¹³C)methylbenzoic acid, the masses of these fragments will shift depending on whether the ¹³C label is retained or lost.

If the ¹³C is in the methyl group, the fragment corresponding to the loss of the methyl radical will show a mass of the unlabeled benzoate (B1203000) ion.

Conversely, fragments retaining the labeled methyl group will have a mass one unit higher than their unlabeled counterparts.

By comparing the fragmentation patterns of the labeled and unlabeled compounds, researchers can definitively confirm that the ¹³C isotope is located on the methyl group as intended. This positional information is critical for accurately interpreting the results of tracer studies. nih.gov

Table 1: Predicted vs. Observed Fragment Ions for 2-(¹³C)methylbenzoic acid

| Fragment Description | Predicted m/z (Unlabeled) | Predicted m/z (¹³C-methyl labeled) | Rationale for Labeled Fragment |

| Molecular Ion [M]⁺ | 136 | 137 | Incorporation of one ¹³C atom. |

| Loss of -OH | 119 | 120 | The methyl group containing the ¹³C is retained. |

| Loss of -CH₃ | 121 | 121 | The labeled methyl group is lost. |

| Loss of -COOH | 91 | 92 | The labeled methyl group is retained on the phenyl ring. |

| Phenyl Cation [C₆H₅]⁺ | 77 | 77 | Both the carboxyl and methyl groups are lost. |

Hyphenated MS Techniques (e.g., GC-MS, LC-MS/MS) for Purity and Trace Analysis in Research Samples

Hyphenated mass spectrometry techniques, which couple a separation method with mass analysis, are indispensable for assessing the purity of 2-(¹³C)methylbenzoic acid and for detecting it at trace levels in complex research samples. nih.govalmacgroup.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile and thermally stable compounds. metbio.net For GC-MS analysis, 2-methylbenzoic acid is often derivatized to increase its volatility. nih.govmetbio.net The gas chromatograph separates the derivatized compound from any impurities based on their boiling points and interactions with the chromatographic column. metbio.net The mass spectrometer then provides mass information for each separated component, allowing for their identification and quantification. This is crucial for ensuring the chemical and isotopic purity of the labeled standard. nih.govmetbio.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly useful for analyzing less volatile compounds and complex biological matrices. nih.gov In this technique, liquid chromatography separates the components of a mixture. The eluent is then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) capabilities allow for highly selective and sensitive detection. nih.gov For trace analysis in research samples, such as plasma or tissue extracts, LC-MS/MS can be used to quantify minute amounts of 2-(¹³C)methylbenzoic acid and its metabolites, even in the presence of a vast excess of other molecules. almacgroup.comnih.gov The use of stable isotope-labeled internal standards, such as ¹³C-labeled versions of the analytes, is fundamental for accurate quantification by correcting for losses during sample preparation and analysis. nih.gov

Table 2: Comparison of Hyphenated MS Techniques for the Analysis of 2-(¹³C)methylbenzoic acid

| Technique | Sample Requirements | Primary Application | Advantages | Limitations |

| GC-MS | Volatile, thermally stable (often requires derivatization) | Purity assessment of the synthesized compound, analysis of less complex mixtures. | High chromatographic resolution, well-established fragmentation libraries. metbio.net | Requires derivatization for non-volatile compounds, potential for thermal degradation. |

| LC-MS/MS | Soluble in a liquid mobile phase | Trace analysis in complex biological matrices (e.g., plasma, urine), purity assessment. nih.gov | High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds. nih.gov | Potential for matrix effects, may have lower chromatographic resolution than GC. |

Accelerator Mass Spectrometry (AMS) for Ultrasensitive Detection in Tracer Studies

Accelerator Mass Spectrometry (AMS) is an exceptionally sensitive technique for measuring long-lived radionuclides and rare isotopes. bco-dmo.org While more commonly associated with radiocarbon dating (¹⁴C), AMS can also be used for the ultrasensitive detection of ¹³C-labeled compounds in tracer studies, particularly when extremely low concentrations are expected. acs.org

The principle of AMS involves accelerating ions to very high energies, which allows for the effective separation of isotopes and the elimination of molecular interferences that can plague conventional mass spectrometry. bco-dmo.org This results in detection limits that are orders of magnitude lower than other techniques.

In the context of 2-(¹³C)methylbenzoic acid, AMS would be the method of choice for studies where very small tracer doses are administered or when analyzing samples with extremely low levels of the labeled compound or its metabolites. This capability is crucial for human metabolic studies where minimizing the dose of the tracer is a priority. acs.org

Infrared (IR) Spectroscopy for Functional Group Verification in Labeled Compounds

Infrared (IR) spectroscopy is a valuable technique for confirming the presence of specific functional groups within a molecule. docbrown.info For 2-(¹³C)methylbenzoic acid, IR spectroscopy is used to verify the integrity of the carboxylic acid and aromatic functionalities.

The IR spectrum of benzoic acid shows characteristic absorption bands. A very broad peak between 2500 and 3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. docbrown.info The C=O (carbonyl) stretching vibration typically appears as a strong, sharp peak around 1700-1680 cm⁻¹. docbrown.info C-H stretches from the aromatic ring are observed around 3000-3100 cm⁻¹, while C-C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region. docbrown.info

Table 3: Characteristic Infrared Absorption Bands for 2-methylbenzoic acid

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Appearance in Spectrum |

| Carboxylic Acid O-H | Stretch | 2500-3300 | Very broad band |

| Carbonyl C=O | Stretch | 1680-1700 | Strong, sharp peak |

| Aromatic C-H | Stretch | 3000-3100 | Medium to weak peaks |

| Aromatic C=C | Stretch | 1450-1600 | Multiple medium to strong peaks |

| Methyl C-H | Stretch | 2850-2960 | Medium peaks |

| C-O | Stretch | 1210-1320 | Medium to strong peak |

Mechanistic Investigations Leveraging 2 13c Methylbenzoic Acid As a Molecular Probe

Elucidation of Organic Reaction Pathways Involving Methyl Group Transformations

The ¹³C-labeled methyl group in 2-(¹³C)methylbenzoic acid is instrumental in tracking transformations that directly involve this part of the molecule. By using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can follow the ¹³C atom, providing unambiguous evidence for bond-forming and bond-breaking events.

Molecular rearrangements, where an atom or group migrates within a molecule, are fundamental reactions in organic synthesis. Determining the precise mechanism of these shifts is often challenging. The use of 2-(¹³C)methylbenzoic acid can provide definitive evidence for such processes.

In reactions analogous to the Wagner-Meerwein or pinacol (B44631) rearrangements, an alkyl or aryl group migrates to an adjacent electron-deficient center. mvpsvktcollege.ac.innptel.ac.in For example, in acid-catalyzed rearrangements of related structures, a carbocation is often formed. libretexts.org If a reaction were to induce the rearrangement of the tolyl group of 2-methylbenzoic acid, the ¹³C label would be essential. By analyzing the product's NMR spectrum, one could determine if the labeled methyl group retained its position on the aromatic ring or if the entire methyl-bearing carbon framework migrated.

A classic example where such labeling is crucial is the benzilic acid rearrangement, which involves the 1,2-rearrangement of a diketone to an α-hydroxy carboxylic acid. wikipedia.org While not a direct reaction of 2-methylbenzoic acid itself, analogous rearrangements involving a methyl-substituted aromatic group would benefit from ¹³C labeling. The label would confirm whether the methyl-bearing aryl group migrates in preference to other groups, a key factor determined by migratory aptitude. nptel.ac.inwikipedia.org Computational studies on the benzilic acid rearrangement have shown a significant charge buildup on the migrating group in the transition state, a feature that isotopic substitution can help to probe experimentally. wikipedia.org

Table 1: Migratory Aptitude in Rearrangement Reactions

| Migrating Group | General Aptitude | Rationale |

|---|---|---|

| Aryl (with EWG) | Fastest | Stabilizes positive charge in the bridged transition state. wikipedia.org |

| Aryl | Fast | Can form a stabilized phenonium ion intermediate. nptel.ac.in |

| Alkyl | Slower | Less able to stabilize positive charge compared to aryl groups. libretexts.org |

| Hydrogen | Variable | Migrates as a hydride ion. libretexts.org |

This interactive table summarizes the generally accepted order of migratory aptitude for common organic functional groups.

The methyl group of 2-methylbenzoic acid can also be the site of chemical reactions, such as substitution or functionalization. Using 2-(¹³C)methylbenzoic acid allows for the direct observation of changes at this sp³-hybridized carbon.

Recent advances in catalysis have enabled the direct functionalization of C(sp³)–H bonds. For instance, palladium-catalyzed reactions can introduce new groups onto a methyl carbon. nih.gov In a hypothetical reaction where the methyl group of 2-(¹³C)methylbenzoic acid is, for example, halogenated or otherwise functionalized, the ¹³C label serves as a point of reference. Following the ¹³C NMR signal would confirm that the reaction occurred at the intended site.

Furthermore, in cascade reactions, where multiple transformations occur in a single pot, tracking the labeled carbon is essential. A recent study detailed a palladium-catalyzed cascade annulation of 2-methylbenzoic acid with maleimide. rsc.org This reaction proceeds through a carboxyl-directed C(sp³)–H activation to form a palladacycle intermediate. Subsequent steps involve migratory insertion and decarboxylation. Using 2-(¹³C)methylbenzoic acid in such a reaction would allow researchers to verify that the initial C–H activation occurs at the methyl group and to follow this carbon through the entire catalytic cycle to its final position in the complex tricyclic product.

Studies on Methyl Group Migration and Rearrangement Mechanisms

Kinetic Isotope Effect (KIE) Studies for Rate-Limiting Step Determination and Transition State Characterization

The kinetic isotope effect (KIE) is a phenomenon where replacing an atom with one of its heavier isotopes leads to a change in the reaction rate. wikipedia.org This effect arises from the difference in zero-point vibrational energies of bonds to the different isotopes; a bond to a heavier isotope is stronger and has a lower zero-point energy, thus requiring more energy to break. core.ac.ukprinceton.edu Measuring the KIE by comparing the reaction rate of 2-(¹³C)methylbenzoic acid (k₁₃) with its unlabeled counterpart (k₁₂) provides profound insight into the reaction mechanism, particularly the rate-determining step and the structure of the transition state. core.ac.uk

The ¹³C KIE is categorized as either primary or secondary, depending on the involvement of the labeled carbon in bond-breaking or bond-forming events in the rate-determining step.

Primary ¹³C KIE: A primary KIE is observed when a bond to the ¹³C-labeled methyl carbon is broken or formed in the rate-determining step of the reaction. core.ac.uk For ¹³C, these effects are typically small, with k₁₂/k₁₃ values ranging from 1.01 to 1.05. core.ac.uk A value significantly greater than 1 (a "normal" KIE) indicates that the bond to the labeled carbon is being cleaved in the transition state. An "inverse" KIE (k₁₂/k₁₃ < 1) can occur if bonding to the isotopic center becomes stiffer in the transition state.

Secondary ¹³C KIE: A secondary KIE occurs when the bonds to the labeled methyl carbon are not broken or formed in the rate-determining step, but its chemical environment changes. princeton.edu These effects are generally smaller than primary KIEs. acs.org For example, a change in hybridization at the methyl carbon from sp³ in the reactant to sp² in the transition state can lead to a small, normal KIE. Conversely, a change from sp² to sp³ typically results in an inverse KIE. epfl.ch

By precisely measuring the KIE for a reaction involving 2-(¹³C)methylbenzoic acid, chemists can distinguish between proposed mechanisms. For example, in a substitution reaction at the methyl carbon, a significant primary KIE would support a mechanism where C-H or C-C bond cleavage is rate-limiting. A small secondary KIE might instead suggest a change in coordination or hybridization at the carbon without bond cleavage in the slow step.

Table 2: Representative ¹³C Kinetic Isotope Effects in Organic Reactions

| Reaction | Labeled Position | k₁₂/k₁₃ | Interpretation | Reference |

|---|---|---|---|---|

| Alcoholysis of p-methyl-1-phenyl-1-bromoethane | α-carbon | 1.0116 | Indicates significant C-Br bond breaking in the transition state (Sₙ1 character). | cdnsciencepub.com |

| Dimerization of Chalcone (an enone) | β-enone carbon | ~1.04 | C-C bond formation at the β-carbon is involved in the selectivity-determining step. | acs.org |

| Enzymatic Hydrolysis of β-methylglucoside | Anomeric carbon | 1.032 | Concerted mechanism with significant bond cleavage at the anomeric carbon. | harvard.edu |

This interactive table provides examples of experimentally determined ¹³C KIEs and their mechanistic interpretations in related systems.

Catalysis Research Utilizing Labeled Substrates for Active Site Probing and Catalytic Cycle Elucidation

In catalysis, understanding the interaction between a substrate and the catalyst's active site is paramount for designing more efficient and selective catalysts. 2-(¹³C)methylbenzoic acid can be used as a labeled substrate to probe these interactions and map out complex catalytic cycles.

In transition metal catalysis, the substrate coordinates to the metal center, undergoes a series of transformations, and is released as the product. For example, in palladium-catalyzed cross-coupling reactions, a plausible cycle for a reaction involving 2-methylbenzoic acid could start with carboxylate-assisted C(sp³)-H activation to form a five- or six-membered palladacycle intermediate. rsc.orgacs.org By using 2-(¹³C)methylbenzoic acid, the formation of this key intermediate can be confirmed by observing the ¹³C-labeled methyl group in the palladacycle via NMR spectroscopy. Each subsequent step, such as migratory insertion of a coupling partner or reductive elimination, can be followed by tracking the chemical environment of the ¹³C label. rsc.org This provides a step-by-step "map" of the substrate's journey through the catalytic cycle.

Similarly, in enzyme catalysis, 2-(¹³C)methylbenzoic acid can serve as a substrate mimic to probe the active site. Many enzymes, such as cytochrome P450 monooxygenases, metabolize substrates containing methyl groups. adelaide.edu.au Introducing 2-(¹³C)methylbenzoic acid into the enzyme's active site and using techniques like solid-state NMR or isotope-edited vibrational spectroscopy can reveal how the substrate is positioned and oriented. nih.gov The changes in the ¹³C chemical shift or vibrational frequency can report on specific interactions (e.g., hydrogen bonding, van der Waals forces) between the methyl group and amino acid residues in the active site, providing critical information for understanding the basis of enzymatic selectivity and efficiency. nih.gov

Applications in Non Human Biological and Metabolic Research

Tracer Studies in in vitro Cellular Systems and Isolated Tissues

In controlled in vitro environments, such as cell cultures and isolated tissue preparations, 2-(1¹³C)methylbenzoic acid enables precise tracking of metabolic processes without the complexities of whole-organism studies. nih.gov

Stable isotope tracers are fundamental to metabolic flux analysis, providing a dynamic view of carbon flow through central metabolic networks like the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov While 2-(1¹³C)methylbenzoic acid itself does not directly enter the TCA cycle, its catabolism can produce smaller molecules that do. If the ¹³C-labeled methyl group is cleaved and enters central metabolism—for example, as a ¹³C-labeled one-carbon unit or after conversion to a molecule like acetyl-CoA—its journey can be monitored.

When a ¹³C-labeled substrate is introduced into a cellular system, the label is distributed across various metabolic intermediates. researchgate.net The pattern of ¹³C incorporation into TCA cycle intermediates, known as the mass isotopologue distribution (MID), reveals the activity of different metabolic pathways. nih.govnih.gov For instance, the entry of [2-¹³C]acetyl-CoA into the cycle will produce citrate (B86180) labeled at the C4 position (citrate M+1 initially, then M+2 after the first turn). Subsequent turns of the cycle redistribute this label, creating a distinct pattern across other intermediates like malate (B86768) and succinate. biorxiv.org Observing these patterns allows researchers to quantify the relative contributions of different carbon sources to the TCA cycle. nih.gov Unexpected labeling patterns, such as a high abundance of M+1 isotopologues in TCA intermediates, can point to significant in vivo phenomena like the recycling of endogenous ¹³CO₂, which might be overlooked in standard in vitro setups. nih.govbiorxiv.org

Table 1: Illustrative Mass Isotopologue Distribution (MID) in Citrate from Different ¹³C-Labeled Precursors This table illustrates the theoretical labeling patterns in the TCA cycle intermediate, citrate, depending on the entry point of the ¹³C label. M+n refers to the mass isotopologue with 'n' ¹³C atoms.

| Labeled Precursor (Hypothetical) | Entry Point | Primary Citrate Isotopologues | Inferred Pathway Activity |

|---|---|---|---|

| [2-¹³C]Acetyl-CoA | Pyruvate Dehydrogenase | M+2, M+4 | Canonical TCA Cycle Flux |

| [¹³C]Bicarbonate | Pyruvate Carboxylase | M+1, M+3 | Anaplerotic Flux |

| [U-¹³C₃]Pyruvate | Both Pathways | M+2, M+3, M+5 | Combined Anaplerotic and Cataplerotic Flux |

Isotopically labeled benzoic acid derivatives are invaluable for elucidating their metabolic fate and biotransformation pathways. The ¹³C label acts as a flag, allowing for the unambiguous identification of metabolites even at low concentrations. nih.gov A classic example of such a transformation is the conjugation of benzoic acid with glycine (B1666218) to form hippuric acid, a major pathway for the detoxification and excretion of xenobiotic carboxylic acids.

A study using [2,4,6,7-¹³C₄]benzoic acid in rats demonstrated the power of this approach. nih.gov Researchers could directly monitor the urinary excretion of the resulting ¹³C-labeled hippuric acid using ¹³C NMR spectroscopy without requiring extensive sample purification. This method offered enhanced sensitivity compared to using a single-labeled benzoic acid, showcasing the ability to track biotransformation kinetics in a simple and convenient manner. nih.gov Similarly, feeding 2-(1¹³C)methylbenzoic acid to in vitro systems, such as liver cell cultures or isolated kidney tissues, would enable researchers to identify and quantify its specific metabolites, revealing whether it undergoes processes like hydroxylation, demethylation, or conjugation.

Tracing Carbon Flow Through Central Metabolic Pathways (e.g., TCA Cycle)

Research on Microbial or Plant Metabolism of Methylated Aromatic Compounds

Microorganisms and plants possess diverse metabolic pathways for breaking down and utilizing aromatic compounds, including methylated derivatives like 2-methylbenzoic acid. osti.govhmdb.ca Isotopic labeling is a cornerstone of research aimed at understanding these complex pathways.

The biodegradation of methylated aromatic hydrocarbons is a critical process for environmental bioremediation. unlp.edu.ar Compound-Specific Isotope Analysis (CSIA) is a powerful tool used to track and confirm the microbial degradation of contaminants in environmental samples. enviro.wiki When microorganisms metabolize a compound, they often preferentially use molecules containing the lighter isotope (¹²C), leading to an enrichment of the heavier isotope (¹³C) in the remaining, undegraded substrate. d-nb.infooup.comnih.gov

By introducing 2-(1¹³C)methylbenzoic acid into a microbial culture or a microcosm of an environmental system (like contaminated soil or groundwater), researchers can trace its degradation. The primary enzymatic attack on methylated aromatic compounds under anaerobic conditions often involves the addition of fumarate (B1241708) to the methyl group. enviro.wikioup.com For example, the anaerobic degradation of 2-methylnaphthalene (B46627) proceeds via the formation of naphthyl-2-methylsuccinate. oup.com By analogy, the degradation of 2-(1¹³C)methylbenzoic acid could be traced by identifying the ¹³C-labeled successor metabolite. Measuring the change in the ¹³C/¹²C ratio over time provides unequivocal evidence of biodegradation and can be used to quantify its extent. enviro.wikid-nb.info

Table 2: Key Findings in Microbial Degradation of Methylated Aromatic Compounds This table summarizes findings from studies on related compounds, illustrating the principles applicable to 2-(1¹³C)methylbenzoic acid research.

| Compound Studied | Organism/System | Key Finding | Analytical Technique | Reference |

|---|---|---|---|---|

| Toluene | Various bacteria | Degradation leads to significant ¹³C enrichment in the residual toluene. | GC-MS | nih.gov |

| m-cresol, o-xylene | Desulfotomaculum cetonicum | Isotope enrichment factors (ε) were calculated to quantify biodegradation. | GC-MS | d-nb.info |

| 2-Methylnaphthalene | Sulfate-reducing consortia | Degradation pathway involves fumarate addition to the methyl group. | GC-MS | oup.com |

Plants and microorganisms synthesize a vast array of natural products, many of which have medicinal or industrial value. nih.govunpak.ac.id Determining the biosynthetic pathways of these compounds is essential for understanding their formation and for potential bioengineering efforts. researchgate.net Feeding experiments with ¹³C-labeled precursors are a classic and effective method for this purpose. acs.orgtum.de

When a ¹³C-labeled compound like 2-(1¹³C)methylbenzoic acid is supplied to an organism, it may be incorporated as a building block into more complex natural products. osti.gov After a period of growth, metabolites are extracted and analyzed by MS or NMR. The presence and position of the ¹³C label in a specific natural product confirm that the precursor is part of its biosynthetic pathway. researchgate.netacs.org This approach has been used successfully to identify phenylalanine- and tyrosine-derived compounds in plants and to probe the formation of complex molecules in bacterial fermentations. osti.govacs.org This method allows researchers to trace the origin of every carbon atom in a target molecule, thereby decoding even complex biosynthetic networks. tum.de

Elucidation of Biodegradation Pathways in Environmental Systems

Enzymatic Reaction Mechanism Studies Using Labeled Substrates

Understanding how enzymes catalyze reactions at a molecular level is a central goal of biochemistry. The use of isotopically labeled substrates like 2-(1¹³C)methylbenzoic acid is crucial for probing enzymatic reaction mechanisms, particularly through the measurement of kinetic isotope effects (KIEs). nih.gov The KIE is a measure of how the rate of a reaction changes when an atom in the reactant is replaced with one of its heavier isotopes.

If a C-H or C-C bond involving the ¹³C-labeled methyl group of 2-(1¹³C)methylbenzoic acid is broken or formed in the rate-determining step of an enzymatic reaction, the reaction will proceed more slowly than with the unlabeled (¹²C) compound. snnu.edu.cnresearchgate.net Measuring this difference in reaction rates yields the KIE. A significant KIE value provides strong evidence that the bond to the labeled carbon is indeed being cleaved in the slowest step of the catalytic cycle. snnu.edu.cn This information is invaluable for mapping the transition state structure of the reaction, which is a fleeting, high-energy state that cannot be observed directly. nih.govfrontiersin.org KIE studies, often complemented by computational modeling, have been instrumental in elucidating the mechanisms of many enzymes, including decarboxylases and those involved in C-H activation. snnu.edu.cnfrontiersin.orgnih.gov

Identification of Cleavage and Formation Bonds in Enzymatic Biotransformations

The strategic placement of a ¹³C label in a substrate molecule, such as in the methyl group of 2-(¹³C)methylbenzoic acid, provides a unique spectroscopic signature that can be monitored to identify which chemical bonds are broken and formed during an enzymatic reaction. This is crucial for understanding the precise chemical transformations that occur within an enzyme's active site.

One of the key applications in this area is the study of demethylation reactions. Many microorganisms utilize aromatic compounds as a source of carbon, and the cleavage of methyl groups from aromatic rings is a common metabolic step. researchgate.net For instance, cytochrome P450 enzymes are known to catalyze the oxidative demethylation of substrates like 4-methoxybenzoic acid. nih.gov By using 2-(¹³C)methylbenzoic acid as a substrate for a putative demethylating enzyme, researchers can track the fate of the ¹³C-labeled methyl group. The appearance of ¹³C-labeled methanol (B129727) or formaldehyde (B43269) as a product would provide direct evidence of C-O bond cleavage in the case of O-demethylation or C-C bond cleavage if the methyl group were transferred.

Furthermore, the kinetic isotope effect (KIE) is a powerful tool for studying reaction mechanisms. The KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org For the enzymatic processing of 2-(¹³C)methylbenzoic acid, a primary ¹³C-KIE would be observed if the C-H bond of the methyl group is cleaved in the rate-determining step of the reaction, such as in a hydroxylation reaction catalyzed by a monooxygenase. Conversely, the absence of a significant KIE would suggest that this bond cleavage is not rate-limiting. For example, studies on flavoprotein-catalyzed amine oxidation have utilized ¹³C-KIEs to understand the transition state structure for carbon-hydrogen bond cleavage. nih.gov

The table below illustrates hypothetical KIE values and their interpretation for an enzymatic reaction involving 2-(¹³C)methylbenzoic acid.

| Enzymatic Reaction | Hypothetical ¹³C-KIE (k¹²/k¹³) | Interpretation |

| Methyl Group Hydroxylation | 1.03 - 1.05 | C-H bond cleavage is part of the rate-determining step. |

| Aromatic Ring Hydroxylation | ~1.00 | Methyl C-H bond cleavage is not involved in the rate-determining step. |

| Decarboxylation | ~1.00 | Carboxyl group C-C bond cleavage does not involve the methyl group. |

These studies, often employing techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, provide unambiguous evidence of the specific bonds involved in the transformation, offering deep insights into the catalytic strategy of the enzyme.

Probing Substrate Binding and Catalytic Activity

The ¹³C label in 2-(¹³C)methylbenzoic acid also serves as a sensitive probe for studying the interactions between the substrate and the enzyme's active site, as well as for monitoring catalytic activity in real-time.

¹³C NMR spectroscopy is a particularly powerful technique in this context. When 2-(¹³C)methylbenzoic acid binds to an enzyme, the chemical environment of the ¹³C-labeled methyl group changes. This change can be detected as a shift in the resonance frequency of the ¹³C nucleus in the NMR spectrum. The magnitude of this chemical shift can provide information about the proximity of the methyl group to specific amino acid residues in the active site and the nature of the interactions (e.g., hydrophobic or electronic). For instance, studies on cytochrome P450 enzymes have shown that substrate binding induces a spectral shift indicative of a change in the spin state of the heme iron, which can be correlated with binding affinity. nih.gov

Moreover, ¹³C NMR can be used to monitor the progress of the enzymatic reaction directly. As the substrate, 2-(¹³C)methylbenzoic acid, is converted into a product, new ¹³C signals corresponding to the product will appear in the spectrum, while the signal from the substrate diminishes. This allows for the direct measurement of reaction rates and the determination of kinetic parameters such as Kₘ and kcat.

The table below summarizes how ¹³C NMR can be used to study substrate binding and catalytic activity using 2-(¹³C)methylbenzoic acid.

| Parameter Studied | ¹³C NMR Observation | Information Gained |

| Substrate Binding | Change in chemical shift of the ¹³C-methyl signal upon addition of the enzyme. | Confirmation of binding; information on the active site environment. |

| Catalytic Activity | Appearance of new ¹³C signals corresponding to the product(s) over time. | Direct measurement of reaction rate and enzyme kinetics. |

| Enzyme-Substrate Complex | Line broadening of the ¹³C signal. | Information on the dynamics and exchange rates between the free and bound states. |

Future Research Directions and Methodological Innovations for 13c Labeled Organic Acids

Advancements in Chemoenzymatic and Biosynthetic Labeling Strategies

The synthesis of isotopically labeled compounds is increasingly moving towards combined chemical and enzymatic—chemoenzymatic—methods. d-nb.infonih.gov These approaches offer high efficiency and selectivity in placing ¹³C labels at specific positions within a molecule. d-nb.infonih.gov For instance, chemoenzymatic methods have been successfully employed to synthesize ¹³C-labeled L-amino acids and their derivatives, which are crucial for mechanistic studies of enzymatic reactions. d-nb.info This involves using enzymes like phenylalanine ammonia (B1221849) lyase (PAL) for the stereospecific addition of ammonia to a labeled precursor. d-nb.info Similarly, the synthesis of labeled RNA has been achieved by enzymatically coupling chemically synthesized, isotopically labeled ribose and nucleobases. nih.gov

Biosynthetic labeling, where organisms are cultured with ¹³C-enriched precursors, is another powerful strategy. nih.govcdnsciencepub.com Using specifically labeled precursors like [1-¹³C]-glucose in Escherichia coli overexpression systems allows for the targeted incorporation of ¹³C into the aromatic side chains of amino acids. nih.gov This site-specific labeling is advantageous for NMR relaxation experiments as it minimizes unwanted relaxation pathways and simplifies data interpretation. nih.govresearchgate.net Biosynthetically directed fractional ¹³C labeling, which uses a mix of labeled and unlabeled glucose, helps in identifying signals from aromatic amino acids like phenylalanine and tyrosine in protein NMR spectra. researchgate.net

These advanced labeling techniques provide access to a wider range of isotopologues, which are molecules that differ only in their isotopic composition. nih.govresearchgate.net This is critical for detailed metabolic studies and for probing the structure and dynamics of biomolecules. researchgate.net

Integration of Advanced Analytical Platforms for Multi-Omics Research

The study of ¹³C-labeled compounds is greatly enhanced by their integration with advanced analytical platforms, enabling multi-omics research that connects genomics, proteomics, and metabolomics. Stable isotope labeling in combination with mass spectrometry (MS)-based proteomics has become a robust method for assessing protein turnover, localization, and steady-state levels. nih.gov Techniques like Isotopic Ratio Outlier Analysis (IROA) utilize samples labeled with different percentages of ¹³C to distinguish biological signals from experimental artifacts and to determine the number of carbon atoms in a molecule, which significantly aids in formula determination. frontiersin.org

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are central to these analyses. HRMS provides accurate mass measurements for identifying and quantifying labeled compounds, while NMR offers detailed structural and kinetic information. The integration of these platforms with separation techniques like liquid chromatography (LC) and gas chromatography (GC) allows for the analysis of complex mixtures of metabolites. researchgate.net This integrated approach is crucial for ¹³C metabolic flux analysis (¹³C-MFA), a standard method for quantifying intracellular metabolic fluxes. researchgate.netfrontiersin.org By tracing the flow of ¹³C atoms through metabolic networks, researchers can identify pathway bottlenecks and understand how metabolism is rewired in different conditions. nih.gov

Development of Novel Spectroscopic Probes and Imaging Techniques

¹³C-labeled compounds are increasingly being used as spectroscopic probes to investigate biological systems. nih.gov In NMR spectroscopy, the use of multilabeled ¹³C substrates enhances the signal-to-noise ratio and allows for the differentiation between endogenous metabolites and those derived from externally supplied substrates. nih.gov This is particularly useful for in vivo studies of metabolism in tissues like the brain and liver. nih.gov The large chemical shift range of ¹³C compared to protons provides better resolution of metabolites in complex mixtures. frontiersin.orgucsf.edu

A significant innovation in this area is hyperpolarized ¹³C MRI. researchgate.netnih.gov This technique dramatically increases the signal of ¹³C-labeled molecules by over 10,000-fold, enabling real-time imaging of metabolic processes in vivo. nih.gov By injecting hyperpolarized ¹³C-labeled substrates like [1-¹³C]pyruvate, researchers can monitor their conversion to other metabolites, such as lactate, providing a dynamic view of metabolic pathways like glycolysis. researchgate.netmartinos.org This has promising clinical applications in oncology for tumor grading and assessing treatment response. researchgate.net The development of new hyperpolarized ¹³C probes continues to expand the range of metabolic processes that can be studied with this powerful imaging modality. nih.gov

Exploration of Labeled Compounds in Systems Biology and Complex Biological Networks

The application of ¹³C-labeled compounds is central to systems biology, where the goal is to understand the integrated behavior of complex biological networks. sci-hub.se ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone of this approach, providing quantitative data on the rates of metabolic reactions throughout a network. researchgate.netnih.gov This technique involves introducing a ¹³C-labeled substrate into a biological system and measuring the isotopic labeling patterns of intracellular metabolites. nih.gov These patterns are then used in computational models to estimate metabolic fluxes. nih.gov

¹³C-MFA has been widely used to study the metabolism of various microorganisms and mammalian cells. nih.govnih.gov It helps in identifying active metabolic pathways and quantifying the carbon flow through different routes. nih.gov For example, studies using ¹³C-labeled benzoic acid derivatives have provided insights into microbial metabolism in soil and the interactions within the gut microbiome. fao.orgosti.govnih.gov The data generated from these experiments, when integrated with other omics data, allows for the construction of comprehensive models of cellular function. researchgate.net This systems-level understanding is crucial for applications in metabolic engineering, drug development, and understanding disease states. researchgate.netplos.org Furthermore, benzoic acid derivatives have been shown to modulate the proteostasis network, highlighting their potential in studying aging and age-related diseases. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for incorporating 13C isotopes into 2-methylbenzoic acid while ensuring isotopic purity?

- Methodological Answer : Synthesis typically involves using 13C-labeled precursors (e.g., 13C-methyl iodide) in Friedel-Crafts alkylation or carboxylation reactions. Post-synthesis, isotopic purity is verified via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and optimize conditions to minimize isotopic scrambling . Recrystallization using solvents like ethanol-water mixtures (as demonstrated in benzoic acid purification ) ensures removal of unlabeled byproducts.

Q. Which spectroscopic techniques are most effective for characterizing 2-(13C)methylbenzoic acid?

- Methodological Answer :

- Cross-referencing with computational models (e.g., Gaussian software) enhances spectral interpretation .

Q. How can recrystallization protocols be optimized to purify 2-(13C)methylbenzoic acid?

- Methodological Answer : Solvent selection (e.g., ethanol-water) and gradient cooling (from 80°C to 4°C) maximize yield and purity. Monitoring via thin-layer chromatography (TLC) with UV detection ensures minimal impurities. Comparative solubility studies at varying temperatures guide solvent ratios .

Advanced Research Questions

Q. How does 13C labeling impact the electronic structure and reactivity of 2-methylbenzoic acid in condensation reactions?

- Methodological Answer : Isotopic substitution alters vibrational modes and electron density distribution, affecting reaction kinetics. For example, kinetic isotope effect (KIE) studies using 13C-labeled vs. unlabeled compounds reveal differences in activation energy for esterification or amidation. Computational models (e.g., Hartree-Fock or DFT) predict charge distribution changes at the methyl group, validated experimentally via X-ray crystallography or Raman spectroscopy .

Q. What computational strategies are effective for modeling isotopic effects on the crystalline structure of 2-(13C)methylbenzoic acid?

- Methodological Answer : Hirshfeld surface analysis and quantum topology (QTAIM) quantify intermolecular interactions (e.g., hydrogen bonding between carboxyl groups). Molecular dynamics simulations compare lattice energies of 13C-labeled vs. unlabeled crystals, identifying isotopic packing effects. These models align with experimental XRD data to resolve structural deviations .

Q. How can contradictions in reported vibrational spectra of methylbenzoic acid derivatives be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or polymorphism. Systematic studies under controlled conditions (e.g., solid-state vs. solution-phase IR) isolate variables. For example, temperature-dependent IR spectroscopy distinguishes conformational isomers, while DFT calculations simulate solvent interactions to validate peak assignments . Meta-analyses of published data using standardized reporting (e.g., APA guidelines for chemical data ) improve reproducibility.

Q. What advanced statistical methods are recommended for analyzing isotopic distribution in metabolic tracer studies using 2-(13C)methylbenzoic acid?

- Methodological Answer : Isotope ratio mass spectrometry (IRMS) coupled with principal component analysis (PCA) discriminates between natural abundance and tracer-derived 13C signals. Time-resolved LC-MS datasets are processed using nonlinear regression models to quantify isotopic flux in metabolic pathways. Robust error analysis (e.g., Monte Carlo simulations) accounts for instrumental noise .

Guidelines for Data Presentation

- Follow APA standards for reporting chemical data, including SI units, significant figures, and consistent nomenclature .

- Use tables to compare isotopic vs. non-isotopic properties (e.g., melting points, spectral peaks).

- For computational studies, provide Cartesian coordinates of optimized structures in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。